2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid

Description

2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid is a propanoic acid derivative featuring a cyclohexyl group at the C2 position and a 9H-fluorenylmethoxycarbonyl (Fmoc)-protected amino group at the C3 position. The Fmoc group is a cornerstone of modern peptide synthesis, serving as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). Its UV-sensitive cleavage and steric bulk make it ideal for sequential deprotection and coupling steps .

Properties

Molecular Formula |

C26H25NO5 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

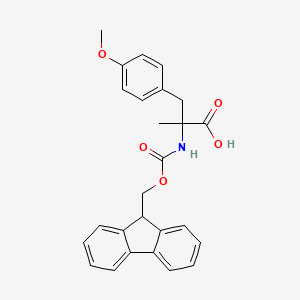

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-26(24(28)29,15-17-11-13-18(31-2)14-12-17)27-25(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,29) |

InChI Key |

WONUPITUTOCJJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is typically synthesized in laboratory-scale quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid is used in various scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving biochemical pathways and interactions.

Medicine: Research involving this compound can provide insights into potential therapeutic applications.

Industry: The compound can be used in the development of new materials and chemical processes

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Propanoic acid derivatives exhibit diverse applications depending on their substituents. Below, the target compound is compared with analogs from antimicrobial, anti-inflammatory, flavorant, and pharmaceutical contexts.

Structural and Functional Group Analysis

| Compound Name | Substituents/Functional Groups | Key Structural Features |

|---|---|---|

| 2-Cyclohexyl-3-(Fmoc-amino)propanoic acid | Cyclohexyl, Fmoc-protected amino | Bulky Fmoc group for amine protection |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | Dichlorophenyl, hydroxyl | Halogenation enhances antimicrobial activity |

| β-Hydroxy-β-aryl propanoic acids | Aryl, hydroxyl, methyl groups | Mimics NSAIDs (e.g., ibuprofen) |

| 3-(Methylthio)propanoic acid methyl ester | Methylthio, ester | Volatile sulfur-containing flavorant |

| 2-[4-(Fmoc-piperazinyl)]acetic acid | Fmoc-piperazine, acetic acid backbone | Peptide linker/spacer in drug design |

Antimicrobial Derivatives

Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) isolated from marine actinomycetes exhibit selective activity against Escherichia coli and Staphylococcus aureus . The dichloro and hydroxyl groups enhance membrane permeability and target binding, unlike the target compound’s Fmoc group, which lacks inherent antimicrobial properties.

Anti-inflammatory Agents

β-Hydroxy-β-aryl propanoic acids, such as 3-hydroxy-3,3-diphenylpropanoic acid, demonstrate COX-2 selectivity and gastric tolerability in vivo. Their aryl and hydroxyl substituents mimic nonsteroidal anti-inflammatory drugs (NSAIDs), whereas the target compound’s cyclohexyl and Fmoc groups prioritize synthetic utility over therapeutic activity .

Flavor and Aroma Compounds

Esters like 3-(methylthio)propanoic acid methyl ester are key aroma contributors in pineapples, with concentrations up to 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples . The methylthio and ester groups confer volatility and fruity notes, contrasting with the non-volatile, bulky Fmoc group in the target compound.

Pharmaceutical Intermediates

Compounds such as 2-[4-(Fmoc-piperazinyl)]acetic acid (CAS 180576-05-0) are used as spacers or linkers in drug conjugates, leveraging the Fmoc group’s orthogonal protection strategy . Similarly, the target compound’s Fmoc group enables controlled peptide chain elongation.

Comparative Data Table

Key Research Findings

- Synthetic Advantages : The Fmoc group in the target compound enables mild base-mediated deprotection (e.g., piperidine), critical for SPPS . This contrasts with the acid-labile groups in pharmaceutical intermediates from .

- Structural Limitations: The cyclohexyl group may reduce aqueous solubility, limiting in vivo applications compared to polar analogs like chlorinated phenylpropanoic acids .

- Industrial Relevance: Propanoic acid derivatives are versatile, spanning drug discovery (), food chemistry (), and peptide engineering ().

Biological Activity

2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- IUPAC Name : 2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid

- Molecular Formula : C₁₉H₁₉NO₄

- Molecular Weight : 341.36 g/mol

- CAS Number : 1380442-16-9

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. Research indicates that it may function as an antagonist or modulator in several signaling pathways, particularly those involving G protein-coupled receptors (GPCRs) and protein kinases.

Biological Activity Overview

The compound has shown promise in several areas of biological research:

- Anticancer Activity : Preliminary studies suggest that 2-Cyclohexyl-3-(9H-fluoren-24-ylmethoxycarbonylamino)propanoic acid may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast and lung cancer cells.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Inflammation is a key player in many chronic diseases. Studies have indicated that this compound can downregulate pro-inflammatory cytokines and inhibit the NF-kB signaling pathway, suggesting its potential use in treating inflammatory disorders.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Neuroprotection | Reduces oxidative stress | |

| Anti-inflammatory | Inhibits NF-kB pathway |

Case Study 1: Anticancer Evaluation

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells (IC50 = 15 µM) compared to control groups.

Case Study 2: Neuroprotective Study

A separate investigation focused on the neuroprotective effects of the compound utilizing a mouse model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function as measured by behavioral tests, alongside reduced levels of amyloid-beta plaques in brain tissue samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.